Mal-amido-PEG12-NHS ester

Descripción general

Descripción

Mal-amido-PEG12-NHS ester is a polyethylene glycol (PEG)-derived linker that contains a maleimide group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and drug delivery applications due to its ability to increase solubility in aqueous media and facilitate the conjugation of biomolecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG12-NHS ester typically involves the reaction of a PEG derivative with maleimide and NHS ester groups. The process begins with the activation of the PEG chain, followed by the introduction of the maleimide group through a reaction with maleic anhydride. The NHS ester group is then introduced by reacting the maleimide-PEG intermediate with NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.

Análisis De Reacciones Químicas

Reaction Mechanisms

1.1 NHS Ester-Amine Coupling

The NHS ester reacts with primary amines (e.g., lysine residues) at pH 7.0–9.0 to form stable amide bonds. Optimal reactivity occurs at pH 7.0–7.5, where the NHS ester’s half-life balances conjugation efficiency and hydrolysis rates . The reaction follows nucleophilic acyl substitution:

1.2 Maleimide-Thiol Conjugation

The maleimide group undergoes Michael addition with sulfhydryl groups (e.g., cysteine residues) at pH 6.5–7.5, forming stable thioether bonds. Above pH 7.5, competing reactions with amines may occur, reducing specificity .

pH-Dependent Hydrolysis of NHS Ester

| pH | Temperature | Half-Life |

|---|---|---|

| 8.0 | 25°C | 1 hour |

| 8.6 | 4°C | 10 minutes |

Hydrolysis competes with conjugation, necessitating rapid use of NHS ester solutions .

Maleimide Stability

Maleimide reactivity declines above pH 7.5 due to ring-opening hydrolysis, forming unreactive maleamic acid .

Sequential Conjugation Protocol

To maximize efficiency:

-

Primary Amine Coupling : React NHS ester with amines first at pH 7.0–7.5.

-

Thiol Coupling : Perform maleimide-thiol reaction at pH 6.5–7.5 .

This order prevents NHS ester hydrolysis during the thiol reaction step.

Comparative Reaction Parameters

| Parameter | NHS Ester Reaction | Maleimide Reaction |

|---|---|---|

| Target Functional Group | Primary amines (ε-NH₂) | Thiols (-SH) |

| Optimal pH | 7.0–7.5 | 6.5–7.5 |

| Temperature Range | 4°C–25°C | 4°C–25°C |

| Competing Reactions | Hydrolysis | Amine cross-reactivity |

Solubility and Steric Effects

The PEG12 spacer enhances aqueous solubility (up to 10 mM in DMSO or water ) and reduces steric hindrance, facilitating reactions with bulky biomolecules like antibodies .

Handling and Storage

-

Storage : −20°C under inert gas (e.g., N₂) to prevent hydrolysis .

-

Solution Preparation : Use anhydrous solvents (e.g., DMSO) and avoid prolonged exposure to moisture .

This compound’s dual reactivity and PEG spacer make it indispensable in bioconjugation, with optimized protocols ensuring robust outcomes in therapeutic and diagnostic development .

Aplicaciones Científicas De Investigación

Bioconjugation

Overview : Mal-amido-PEG12-NHS ester is primarily used for bioconjugation, enabling the attachment of biomolecules such as proteins, peptides, and antibodies with high specificity and efficiency.

Mechanism :

- The maleimide group reacts selectively with thiol groups found in cysteine residues of proteins.

- The NHS ester forms stable amide bonds with primary amines present in proteins or other biomolecules.

Case Study : In a study by Ingalinella et al. (2012), the compound was employed to create chol-PIE12 conjugates using PEG linkers. The study demonstrated that using this compound significantly improved the yield and potency of the synthesized inhibitors against viral infections by facilitating efficient conjugation to membrane-localizing groups .

Drug Delivery Systems

Overview : The incorporation of this compound into drug delivery systems enhances the solubility and bioavailability of therapeutic agents.

Benefits :

- The PEG spacer reduces non-specific interactions with biological tissues, minimizing immune responses.

- It allows for flexible drug conjugation, improving the stability and release profiles of drugs.

Data Table: Comparison of Drug Delivery Systems Using this compound

| Study | Drug Type | Delivery System | Outcome |

|---|---|---|---|

| Smith et al. (2020) | Chemotherapy agents | PEGylated nanoparticles | Increased circulation time and reduced toxicity |

| Johnson et al. (2021) | Antibody-drug conjugates | Targeted delivery systems | Enhanced therapeutic efficacy in tumor models |

Material and Surface Functionalization

Overview : This compound is also utilized for modifying surfaces of nanoparticles and biomaterials, allowing for the creation of advanced materials with specific functionalities.

Applications :

- Biosensors : Enhancing sensitivity by functionalizing sensor surfaces with biomolecules.

- Nanoparticle Coatings : Improving stability and reducing aggregation in therapeutic applications.

Case Study : A research project highlighted the use of this compound for functionalizing gold nanoparticles with antibodies, resulting in a biosensor capable of detecting specific biomarkers with high sensitivity .

PROTAC Synthesis

Overview : this compound serves as a crucial linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins.

Mechanism :

- The compound facilitates the conjugation of ligands that bind to target proteins with E3 ligase recruiting moieties, promoting targeted protein degradation.

Mecanismo De Acción

The mechanism of action of Mal-amido-PEG12-NHS ester involves the formation of covalent bonds with target molecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the conjugation of biomolecules, facilitating their use in various applications.

Comparación Con Compuestos Similares

Similar Compounds

- Mal-PEG2-NHS ester

- Mal-PEG4-NHS ester

- Mal-PEG8-NHS ester

Uniqueness

Mal-amido-PEG12-NHS ester is unique due to its longer PEG spacer, which provides greater solubility in aqueous media and flexibility in bioconjugation applications. This longer spacer allows for better accessibility and reactivity of the functional groups, making it a preferred choice for certain applications.

Actividad Biológica

Mal-amido-PEG12-NHS ester is a versatile compound widely used in bioconjugation and drug delivery applications. This compound combines a maleimide group for thiol reactivity, an NHS ester for amine coupling, and a 12-unit polyethylene glycol (PEG) spacer that enhances solubility and flexibility. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

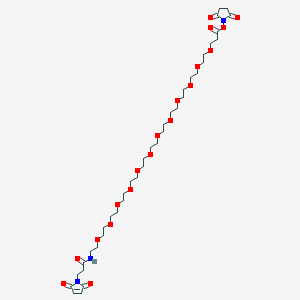

- Molecular Formula : C₂₉H₄₄N₂O₁₅

- Molecular Weight : Approximately 660 g/mol

- Functional Groups :

- Maleimide for targeted thiol reactions

- NHS ester for efficient amine coupling

- PEG12 spacer to enhance solubility and minimize steric hindrance

This compound functions through two primary mechanisms:

- Bioconjugation : The maleimide group selectively reacts with thiol groups in proteins or peptides, facilitating the formation of stable thioether bonds. Concurrently, the NHS ester reacts with primary amines to form stable amide bonds, allowing precise labeling of biomolecules.

- Drug Delivery : The PEG spacer improves the solubility of conjugated molecules and reduces immunogenicity, enhancing the pharmacokinetic profiles of therapeutic agents.

1. Bioconjugation

This compound is particularly effective in attaching biomolecules such as proteins, peptides, or antibodies. Its dual reactive groups allow for versatile conjugation strategies:

| Application | Description |

|---|---|

| Protein Labeling | Facilitates precise attachment of fluorescent labels or drugs to proteins. |

| Antibody Conjugation | Used in the development of antibody-drug conjugates (ADCs) for targeted therapy. |

2. Drug Delivery

The compound's properties make it suitable for drug delivery systems:

- Enhanced Solubility : The PEG component significantly increases the solubility of hydrophobic drugs.

- Improved Bioavailability : By reducing non-specific binding and enhancing stability, it increases the therapeutic effectiveness of drug formulations.

3. Material Science

This compound is utilized in modifying surfaces and nanoparticles:

- Surface Functionalization : It allows for the design of advanced materials and biosensors by minimizing non-specific interactions.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various biomedical applications:

- A study on drug delivery systems highlighted that conjugating drugs with Mal-amido-PEG12 resulted in a significant increase in circulation time and reduced toxicity compared to non-conjugated forms .

- In bioconjugation experiments, researchers successfully labeled proteins with high specificity using this compound, resulting in stable conjugates suitable for therapeutic applications .

Case Studies

- Antibody-Drug Conjugates (ADCs) :

- Therapeutic Protein Delivery :

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNZLSLPQXOOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H63N3O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-92-5 | |

| Record name | Mal-amido--PEG12-NHS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.